molecular formula C36H30O16 B1432938 (2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid CAS No. 142998-46-7

(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

Cat. No. B1432938
M. Wt: 718.6 g/mol
InChI Key: SOXUSBQFIOBYJU-VPIXDIMLSA-N
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Description

Salvianolic acid E is a natural product found in Salvia miltiorrhiza with data available.

Scientific Research Applications

Mechanism of Lignin Model Compound Degradation

Research by Yokoyama (2015) on the acidolysis of lignin model compounds provides insights into the degradation mechanisms of complex organic molecules, which might be relevant to the compound due to structural similarities. The study's findings highlight the importance of γ-hydroxymethyl groups and the presence of hydride transfer mechanisms in the acidolysis process, offering a glimpse into how similar compounds might undergo transformation in various conditions (Yokoyama, 2015).

Biomarkers for Investigating Tobacco and Cancer

Hecht (2002) discusses the measurement of carcinogen metabolites, including hydroxyphenyl metabolites, in human urine as a method for investigating the relationship between tobacco and cancer. This research underscores the utility of hydroxyphenyl compounds as biomarkers in clinical studies, potentially extending to the compound (Hecht, 2002).

Advanced Oxidation Processes for Drug Synthesis

Qutob et al. (2022) review the application of advanced oxidation processes (AOPs) in drug synthesis, including the degradation of acetaminophen. The study highlights the generation of various by-products and their biotoxicity, illustrating the potential for compounds with hydroxyphenyl groups to undergo oxidative transformations with relevance to pharmaceutical applications (Qutob et al., 2022).

Anti-inflammatory and Antioxidant Properties

Ramos et al. (2020) explore the therapeutic applications of tyrosol and hydroxytyrosol, compounds containing hydroxyphenyl groups, in dentistry. Their antioxidant and anti-inflammatory properties suggest similar compounds, including the one , could have potential applications in medical fields beyond dentistry (Ramos et al., 2020).

Biodegradation and Fate of Organic Compounds

Thornton et al. (2020) review the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting enzymes capable of degrading organic pollutants. This research underscores the importance of understanding the environmental impact and degradation pathways of complex organic compounds, potentially applicable to the compound (Thornton et al., 2020).

properties

IUPAC Name

(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30O16/c37-22-6-1-17(12-26(22)41)11-21(36(50)52-30(35(48)49)16-19-3-8-24(39)28(43)14-19)32-20(4-9-25(40)33(32)45)5-10-31(44)51-29(34(46)47)15-18-2-7-23(38)27(42)13-18/h1-14,29-30,37-43,45H,15-16H2,(H,46,47)(H,48,49)/b10-5+,21-11?/t29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXUSBQFIOBYJU-DDPMSQIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C(=CC3=CC(=C(C=C3)O)O)C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)C(=CC3=CC(=C(C=C3)O)O)C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 122361903

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Reactant of Route 2
(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Reactant of Route 3
(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Reactant of Route 4
(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Reactant of Route 5
(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Reactant of Route 6
(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

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